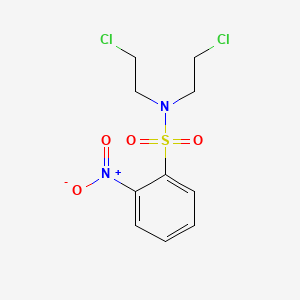

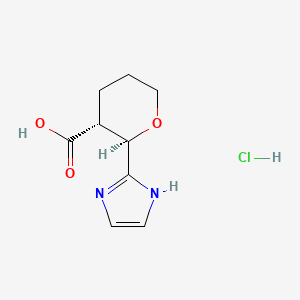

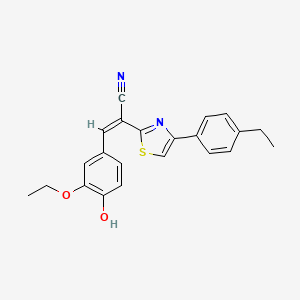

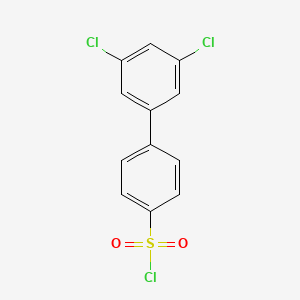

![molecular formula C15H8FN3O2S B2492548 3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1112383-59-1](/img/structure/B2492548.png)

3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

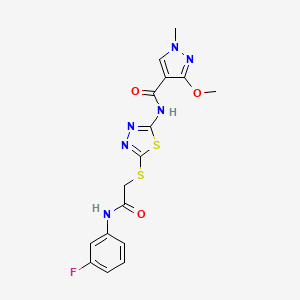

The compound "3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of thienopyrimidine, a heterocyclic compound that has been the subject of extensive research due to its interesting chemical properties and potential biological activities. Thienopyrimidines are known for their diverse applications, including their use as sensors based on intramolecular charge transfer (ICT) properties, as well as their role in pharmaceuticals as non-peptide antagonists for various receptors .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives typically involves the cyclization of thiophene compounds with suitable precursors. For instance, the synthesis of various substituted thieno(2,3-d)pyrimidines has been achieved by first synthesizing ethyl 2-aminothiophene-3-carboxylate, followed by cyclization with different anilines to yield the desired thienopyrimidine core . Although the specific synthesis of "this compound" is not detailed in the provided papers, the general methodologies applied to similar compounds suggest a multi-step process involving cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by the presence of fused rings, which can influence the overall conformation and properties of the molecule. For example, in a related compound, the two fused rings of the thienopyrimidine system are coplanar, and the phenyl ring is twisted with respect to the heterocyclic pyrimidinone ring . Such structural features are crucial for the compound's interaction with biological targets and its physicochemical properties.

Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which allow for the introduction of different functional groups. This versatility enables the fine-tuning of the compound's properties for specific applications, such as enhancing binding affinity to biological targets or modifying its sensor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can lead to distinct absorption and emission wavelengths, which are essential for their optical properties and potential use as ICT-based sensors . Additionally, the introduction of substituents like fluorine atoms can affect the compound's lipophilicity and membrane permeability, which are important factors for oral bioavailability in pharmaceutical applications .

Scientific Research Applications

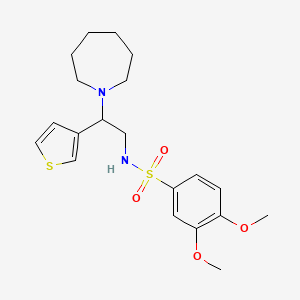

Synthesis and Antibacterial Evaluation

- Researchers synthesized various substituted thieno(2,3-d) pyrimidines, including a key intermediate closely related to the chemical of interest, demonstrating its potential application in creating antibacterial compounds (More et al., 2013).

Synthesis of Heterocyclic Compounds

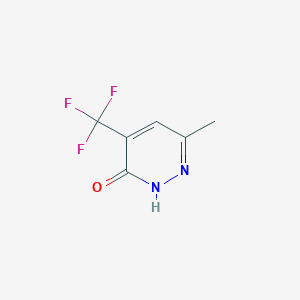

- A study conducted in 2004 focused on the synthesis of new derivatives of 2-substituted and 3-substituted pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H) ones and pyrimidin-2,4(1H,3H) diones, showcasing the compound's role in the development of novel heterocyclic structures (Roshani et al., 2004).

Molecular Structure Analysis

- The molecular structure of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, a class to which the chemical belongs, was analyzed, revealing insights into hydrogen bonding and pi-pi stacking interactions, critical for understanding its chemical behavior (Trilleras et al., 2009).

Biological Activity Exploration

- A 2006 study explored the synthesis of thienopyrimidine derivatives due to their high biological activities, indicating the potential of compounds like 3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in pharmaceutical applications (El-Gazzar et al., 2006).

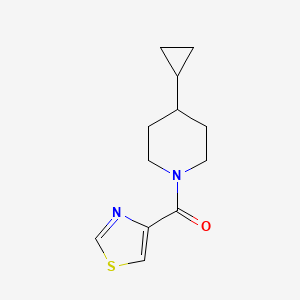

Urease Inhibition

- Research on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives indicated potential for urease inhibition, an important target in medicinal chemistry (Rauf et al., 2010).

Structural and ADME Properties

- A 2014 study developed a straightforward synthesis method for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing significant variation in biopharmaceutical properties, crucial for drug development (Jatczak et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-(2-fluorophenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the bromo-adjacent homology domain 2 (BAH2) of DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme responsible for maintaining methylation patterns following DNA replication, playing a crucial role in the preservation of epigenetic information and ensuring genomic stability .

Mode of Action

It is known that the compound interacts with its target, dnmt1, leading to changes in the methylation status of dna . This interaction could potentially inhibit the function of DNMT1, thereby affecting the methylation pattern of DNA .

Biochemical Pathways

The compound’s interaction with DNMT1 affects the DNA methylation pathway . DNA methylation is a biochemical process essential for normal development in higher organisms. It involves the addition of a methyl group to the 5 carbon of the cytosine ring resulting in 5-methylcytosine . Changes in DNA methylation status can lead to alterations in gene expression, which may have downstream effects on various biological processes .

Result of Action

The result of the compound’s action is a change in the methylation status of DNA, which can lead to alterations in gene expression . This can have various molecular and cellular effects, depending on the specific genes affected . In some cases, this may lead to antitumor activity .

properties

IUPAC Name |

5-(2-fluorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FN3O2S/c16-9-5-1-2-6-10(9)19-14(20)12-11(18-15(19)21)8-4-3-7-17-13(8)22-12/h1-7H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSXPOJNVBMTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2492472.png)

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)